N,N-Bis(PEG1-azide)-N-PEG2-acid
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Overview
Description
N,N-Bis(PEG1-azide)-N-PEG2-acid: is a specialized compound used primarily in the field of bioconjugation and drug delivery. It features polyethylene glycol (PEG) chains with azide functional groups and a terminal carboxylic acid. The azide groups facilitate “click chemistry” reactions, making this compound highly valuable for creating complex molecular architectures.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(PEG1-azide)-N-PEG2-acid typically involves the following steps:
PEGylation: The initial step involves the PEGylation of a suitable amine precursor with PEG chains. This is usually achieved through nucleophilic substitution reactions.
Acid Functionalization:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To ensure consistent quality and yield.
Purification: Techniques such as chromatography and crystallization are employed to achieve high purity.
Quality Control: Rigorous testing to ensure the compound meets the required specifications for research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
Click Chemistry: The azide groups readily participate in click chemistry reactions, particularly with alkynes, to form stable triazole linkages.
Substitution Reactions: The azide groups can be substituted with other functional groups under appropriate conditions.
Hydrolysis: The ester or amide bonds in the compound can undergo hydrolysis to yield the corresponding acids or amines.
Common Reagents and Conditions
Copper(I) Catalysts: Used in click chemistry to facilitate the azide-alkyne cycloaddition.
Sodium Azide:
Acid or Base Catalysts: For hydrolysis reactions.
Major Products Formed
Triazoles: From click chemistry reactions.
Carboxylic Acids and Amines: From hydrolysis reactions.
Scientific Research Applications
N,N-Bis(PEG1-azide)-N-PEG2-acid has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules through click chemistry.
Biology: Facilitates the labeling and tracking of biomolecules.
Medicine: Plays a role in drug delivery systems, enhancing the solubility and stability of therapeutic agents.
Industry: Used in the development of advanced materials and nanotechnology.
Mechanism of Action
The primary mechanism by which N,N-Bis(PEG1-azide)-N-PEG2-acid exerts its effects is through its azide groups, which participate in click chemistry reactions. These reactions enable the compound to form stable linkages with other molecules, facilitating the creation of complex molecular structures. The PEG chains enhance solubility and biocompatibility, making the compound suitable for various applications.
Comparison with Similar Compounds
Similar Compounds
N,N-Bis(PEG1-azide)-N-4-oxo-butanoic NHS Ester: Similar in structure but with an NHS ester group, making it more reactive towards amines.
N-(acid-PEG3)-N-bis(PEG3-azide): Features longer PEG chains, which can influence solubility and reactivity.
Uniqueness
N,N-Bis(PEG1-azide)-N-PEG2-acid is unique due to its specific combination of azide groups and a terminal carboxylic acid, which provides versatility in bioconjugation and drug delivery applications. The balance between the PEG chain length and functional groups makes it particularly useful for creating stable, water-soluble conjugates.
Properties
IUPAC Name |
3-[2-[3-[bis[2-(2-azidoethoxy)ethyl]amino]-3-oxopropoxy]ethoxy]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H29N7O7/c17-21-19-3-9-29-11-5-23(6-12-30-10-4-20-22-18)15(24)1-7-27-13-14-28-8-2-16(25)26/h1-14H2,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NULKMIRDYQNTDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCC(=O)O)C(=O)N(CCOCCN=[N+]=[N-])CCOCCN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H29N7O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.44 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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